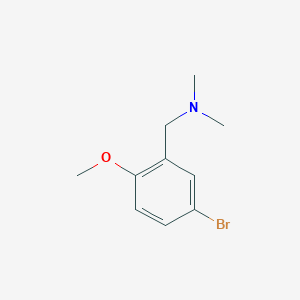
1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a dimethylmethanamine moiety attached to a benzene ring
Preparation Methods
The synthesis of 1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine typically involves several steps:
Formation of Intermediate: The intermediate 5-bromo-2-methoxyphenol is then subjected to further reactions to introduce the dimethylmethanamine group.
Final Product: The final step involves purification and isolation of this compound through techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Scientific Research Applications
1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(5-Bromo-2-methoxyphenyl)adamantane and 1-(5-Bromo-2-methoxyphenyl)acetone share structural similarities but differ in their functional groups and applications
Uniqueness: The presence of the dimethylmethanamine group in this compound imparts unique chemical properties and potential biological activities that distinguish it from other related compounds
Biological Activity
1-(5-Bromo-2-methoxyphenyl)-n,n-dimethylmethanamine is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a bromo-substituted aromatic system and a methoxy group, which may influence its reactivity and interaction with various biological targets.
- Chemical Formula : C12H16BrN
- Molecular Weight : Approximately 244.13 g/mol
- Structural Features :
- Bromine atom at the 5-position of the phenyl ring.
- Methoxy group at the 2-position, enhancing solubility and potential interactions with biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in pharmacological contexts. The compound is primarily studied for its antimicrobial and anticancer properties, with ongoing investigations into its mechanisms of action and therapeutic potential.
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remains limited. The presence of halogen (bromine) and methoxy groups is known to enhance the biological activity of similar compounds by improving their binding affinity to microbial targets.
Anticancer Potential
The anticancer potential of this compound is being explored, particularly in relation to its ability to affect cell cycle regulation and apoptosis. Compounds with similar structures have been shown to inhibit microtubule formation, which is crucial for mitosis and cellular transport processes .
The exact mechanism of action for this compound is not yet fully elucidated; however, it is hypothesized to interact with specific molecular targets involved in cell signaling pathways. This interaction may lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Case Studies and Experimental Data
Several studies have investigated the biological activity of structurally related compounds, providing insights into potential effects:
Properties
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)7-8-6-9(11)4-5-10(8)13-3/h4-6H,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFFUJLINWPKAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC(=C1)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358223 |
Source


|
| Record name | 1-(5-Bromo-2-methoxyphenyl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7078-90-2 |
Source


|
| Record name | 1-(5-Bromo-2-methoxyphenyl)-N,N-dimethylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














